molecular formula C11H12ClNO B8629297 3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde

3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B8629297
M. Wt: 209.67 g/mol
InChI Key: OEAIFMBNNQTVPO-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring at the 2-position and a chlorine substituent at the 3-position of the aromatic ring. This compound belongs to a class of substituted benzaldehydes that are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as azetidinones, thiazolidinones, and fluorescent probes . The pyrrolidine moiety introduces steric and electronic effects, while the chloro group enhances electrophilicity at the aldehyde, influencing reactivity in condensation and cyclization reactions.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-2-pyrrolidin-1-ylbenzaldehyde

InChI

InChI=1S/C11H12ClNO/c12-10-5-3-4-9(8-14)11(10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2

InChI Key

OEAIFMBNNQTVPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)

  • Substituents: Nitro (NO₂) at position 5, pyrrolidin-1-yl at position 2.
  • Key Differences : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde compared to the chloro substituent in the target compound. This enhances reactivity in nucleophilic additions.
  • Structural Insights : A crystal structure (CCDC 463) confirms planar geometry, with intramolecular hydrogen bonding between the nitro oxygen and aldehyde hydrogen, stabilizing the conformation .

4-(pyrrolidin-1-yl)benzaldehyde

  • Substituents : Pyrrolidin-1-yl at position 3.
  • Key Differences : The para-substituted pyrrolidine reduces steric hindrance compared to the ortho-substituted chloro-pyrrolidine derivative. This facilitates conjugation in fluorescent probes, as seen in 1d (a pyridinium chloride derivative), where extended π-systems enhance fluorescence .
  • Applications : Used in synthesizing fluorescent dyes for G-quadruplex nucleic acid detection, demonstrating the impact of substitution patterns on optoelectronic properties.

2-Chlorobenzaldehyde Derivatives in Cyclization Reactions

  • Example : 5-[(2-Chlorophenyl)hydroxymethyl]-5-ethylidene-4-(pyrrolidin-1-yl)furan-2(5H)-one (3a).
  • Key Differences: The 2-chloro substituent directs regioselectivity in enolate reactions, favoring furanone formation. Comparatively, 3-chloro substitution in the target compound may alter steric interactions in analogous reactions .

Table 1: Comparative Analysis of Substituted Benzaldehydes

Compound Name Substituents Position Key Properties/Applications Reference
3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde Cl, pyrrolidin-1-yl 3, 2 Likely intermediate for heterocycles; chloro enhances electrophilicity
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde NO₂, pyrrolidin-1-yl 5, 2 Stabilized crystal structure; high reactivity in condensations
4-(pyrrolidin-1-yl)benzaldehyde pyrrolidin-1-yl 4 Fluorescent probe precursor; para-substitution aids conjugation
  • Synthetic Methods :
    • This compound : Likely synthesized via Ullmann coupling or nucleophilic aromatic substitution, though direct evidence is lacking.
    • 5-Nitro Analog : Prepared via nitration of 2-(pyrrolidin-1-yl)benzaldehyde, followed by purification via crystallization .
    • 4-(pyrrolidin-1-yl)benzaldehyde : Synthesized via copper-catalyzed three-component reactions involving terminal alkynes and formaldehyde, as seen in propargylamine syntheses .

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